5-Fluoroisoquinolin-4-amine 5-Fluoroisoquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16803961
InChI: InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2
SMILES:
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

5-Fluoroisoquinolin-4-amine

CAS No.:

Cat. No.: VC16803961

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoroisoquinolin-4-amine -

Specification

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 5-fluoroisoquinolin-4-amine
Standard InChI InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2
Standard InChI Key LLNRWNSMNUQZFJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=CC(=C2C(=C1)F)N

Introduction

5-Fluoroisoquinolin-4-amine is an organic compound belonging to the class of fluorinated heterocycles. It features a unique isoquinoline backbone with a fluorine atom at the 5-position and an amino group at the 4-position. The molecular formula is C9H7FN2C_9H_7FN_2, and its molecular weight is 162.16 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Synthesis Pathways

Several methods have been reported for synthesizing 5-Fluoroisoquinolin-4-amine:

  • Electrophilic Fluorination: Fluorination of isoquinoline derivatives at the 5-position using selective reagents.

  • Amination Reactions: Introduction of the amino group at the 4-position through nucleophilic substitution or reductive amination.

  • Cyclization Strategies: Construction of the isoquinoline ring system followed by functionalization at specific positions .

These methods are designed to optimize yield, purity, and regioselectivity, ensuring scalability for industrial applications.

Pharmacological Potential

5-Fluoroisoquinolin-4-amine has shown promise in various preclinical studies:

  • Antimicrobial Activity: Exhibits inhibitory effects against bacterial strains such as Mycobacterium smegmatis and fungal pathogens like Candida albicans.

  • Antitumor Activity: Fluorinated derivatives are known to enhance bioavailability and selectivity in cancer therapies .

Mechanism of Action

The compound's biological activity is attributed to:

  • Increased binding affinity to enzyme targets due to fluorine substitution.

  • Enhanced metabolic stability, reducing degradation by enzymes.

Applications in Medicinal Chemistry

5-Fluoroisoquinolin-4-amine serves as a valuable scaffold for designing drugs with improved pharmacokinetics and pharmacodynamics:

  • Anticancer Agents: Fluorinated isoquinolines are being explored for their ability to inhibit tumor growth.

  • Antimicrobial Drugs: Potential use against resistant bacterial strains.

  • Lead Optimization: Acts as a starting point for synthesizing derivatives with tailored properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-AminoisoquinolineLacks fluorine; amino group at position 4Studied for antitumor activity
5-Chloroisoquinolin-4-amineChlorine instead of fluorineDifferent halogen affects reactivity
IsoquinolineParent structure without substitutionsServes as a base for many derivatives

The presence of fluorine in 5-Fluoroisoquinolin-4-amine enhances its pharmacological profile compared to non-fluorinated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator